2-((4-(difluoromethoxy)phenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide
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Overview
Description
2-((4-(Difluoromethoxy)phenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining thiazole rings with difluoromethoxy and methylamino functional groups, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(difluoromethoxy)phenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide typically involves multiple steps:
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Formation of Thiazole Rings: : The synthesis begins with the formation of the thiazole rings. This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
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Introduction of Difluoromethoxy Group: : The difluoromethoxy group is introduced via nucleophilic substitution reactions, where a suitable precursor such as 4-fluoroanisole is reacted with a difluoromethylating agent like difluoromethyl phenyl sulfone.
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Coupling Reactions: : The thiazole rings are then coupled with the difluoromethoxy phenylamine through amide bond formation. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
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Final Assembly: : The final compound is assembled by linking the intermediate products through additional amide bond formation, ensuring the correct positioning of the methylamino and oxoethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines under appropriate conditions.
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Substitution: : The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential use in treating diseases. The compound’s ability to modulate biological pathways could make it useful in developing new treatments for conditions such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for use in agricultural chemicals or other specialized applications.
Mechanism of Action
The mechanism by which 2-((4-(difluoromethoxy)phenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-bromophenyl)thiazole: This compound shares the thiazole ring structure but differs in its substituents, which can lead to different reactivity and biological activity.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds also feature thiazole rings and have been studied for their antimycobacterial activity.
Uniqueness
What sets 2-((4-(difluoromethoxy)phenyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)thiazole-4-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both difluoromethoxy and methylamino groups, along with the thiazole rings, provides a distinctive profile that can be exploited in various applications.
Properties
IUPAC Name |
2-[4-(difluoromethoxy)anilino]-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O3S2/c1-20-13(25)6-10-7-28-17(22-10)24-14(26)12-8-29-16(23-12)21-9-2-4-11(5-3-9)27-15(18)19/h2-5,7-8,15H,6H2,1H3,(H,20,25)(H,21,23)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIWJSQZYOJJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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